molecular formula C11H16O2 B14297342 2-(2-Methylphenyl)butane-2-peroxol CAS No. 113588-16-2

2-(2-Methylphenyl)butane-2-peroxol

Cat. No.: B14297342
CAS No.: 113588-16-2
M. Wt: 180.24 g/mol
InChI Key: LXPURERFSRACHF-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)butane-2-peroxol is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)butane-2-peroxol typically involves the reaction of 2-methylphenylbutane with hydrogen peroxide under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)butane-2-peroxol undergoes various types of chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.

    Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.

    Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are often ketones or carboxylic acids.

    Reduction: The major products are typically alcohols.

    Substitution: The major products depend on the substituent introduced, such as halogenated compounds.

Scientific Research Applications

2-(2-Methylphenyl)butane-2-peroxol has several applications in scientific research:

    Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers from monomers.

    Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of various industrial chemicals and materials, including plastics and resins.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)butane-2-peroxol involves the generation of free radicals. The peroxide bond (ROOR’) can homolytically cleave to form two free radicals, which can then initiate various chemical reactions. These free radicals can interact with molecular targets, such as unsaturated bonds in monomers, to initiate polymerization. In biological systems, the free radicals can interact with cellular components, leading to oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl ethyl ketone peroxide: Another organic peroxide used as a polymerization initiator.

    Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.

    Cumene hydroperoxide: Used in the production of phenol and acetone.

Uniqueness

2-(2-Methylphenyl)butane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its methylphenyl group provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.

Properties

CAS No.

113588-16-2

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(2-hydroperoxybutan-2-yl)-2-methylbenzene

InChI

InChI=1S/C11H16O2/c1-4-11(3,13-12)10-8-6-5-7-9(10)2/h5-8,12H,4H2,1-3H3

InChI Key

LXPURERFSRACHF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=CC=C1C)OO

Origin of Product

United States

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